

# Technical Support Center: Gd-EOB-DTPA Pharmacokinetics in Renal Impairment

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Compound of Interest		
Compound Name:	Eob-dtpa	
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This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the influence of renal impairment on the pharmacokinetics of Gadoxetate Disodium (Gd-EOB-DTPA), marketed as Eovist® in the USA and Primovist® outside the USA.

### Frequently Asked Questions (FAQs)

Q1: What is the primary route of excretion for Gd-**EOB-DTPA** in individuals with normal renal function?

In individuals with normal liver and kidney function, Gd-**EOB-DTPA** is eliminated through two primary pathways: approximately 50% is excreted via the renal system (urine) and the remaining 50% is excreted through the hepatobiliary system (bile and feces)[1].

Q2: How does renal impairment affect the pharmacokinetics of Gd-EOB-DTPA?

The impact on the pharmacokinetics of Gd-**EOB-DTPA** depends on the severity of renal impairment.

Moderate Renal Impairment: In patients with moderate renal impairment (creatinine clearance of 30-50 mL/min), the pharmacokinetic parameters are not significantly altered[2]
 [3]. This is due to a compensatory increase in hepatobiliary excretion[2].



End-Stage Renal Failure (ESRF): In patients with ESRF, the pharmacokinetic profile of Gd-EOB-DTPA is significantly different. The terminal half-life is markedly prolonged, and the systemic exposure (AUC) is substantially increased[2][3]. Total clearance is significantly reduced to about 17% of that in individuals with normal renal function[3].

Q3: Is a dose adjustment of Gd-EOB-DTPA required for patients with renal impairment?

No dosage adjustment is recommended for patients with renal impairment to ensure diagnostically useful images[4]. However, in patients with severe renal insufficiency (glomerular filtration rate <30 mL/min/1.73 m2), Gd-**EOB-DTPA** should be used only after a careful benefit-risk assessment[4]. For patients with end-stage renal failure, it is recommended to complete the MR imaging no later than 60 minutes after administration[4].

Q4: Can Gd-**EOB-DTPA** be removed by hemodialysis?

Yes, Gd-**EOB-DTPA** can be partially removed by hemodialysis[5][6]. A single 3-hour hemodialysis session, initiated one hour after administration, can remove approximately 30% of the injected dose[5][6]. In patients with end-stage renal failure, the serum levels of Gd-**EOB-DTPA** declined by 71% to 88% during a 3-hour dialysis session that started one hour after injection[2].

Q5: What is Nephrogenic Systemic Fibrosis (NSF) and is it a concern with Gd-EOB-DTPA?

Nephrogenic Systemic Fibrosis (NSF) is a rare but serious condition associated with the use of some gadolinium-based contrast agents in patients with severe renal impairment[6]. Although there is a possibility that NSF may occur with Primovist®, it should be avoided in patients with severe renal impairment[6]. It is recommended that all patients be screened for renal dysfunction before the administration of Gd-**EOB-DTPA**[4].

## **Troubleshooting Guide**



Issue/Observation	Potential Cause	Recommended Action/Consideration
Prolonged high signal intensity in blood pool and delayed liver enhancement in a patient.	The patient may have endstage renal failure (ESRF), leading to a significantly prolonged elimination half-life of Gd-EOB-DTPA.	Review the patient's clinical history for renal function status. For patients with ESRF, consider that the optimal window for hepatobiliary phase imaging may be altered.  Complete MR imaging within 60 minutes of administration is recommended[4].
Unexpectedly high urinary excretion of Gd-EOB-DTPA in a patient with known hepatic impairment.	This is an expected compensatory mechanism. When hepatobiliary excretion is compromised, the renal pathway becomes the dominant route of elimination.	This is a normal physiological response. In patients with very high bilirubin levels (>3 mg/dL), renal excretion can increase to between 72% and 96% of the administered dose[2].
Reduced hepatic contrast in a patient with end-stage renal failure.	This has been observed and is attributed to elevated serum ferritin levels in this patient population[4].	Be aware of this potential for reduced image quality in this specific patient group. Ensure imaging is completed within 60 minutes post-injection[4].

# **Quantitative Data Summary**

The following tables summarize the key pharmacokinetic parameters of Gd-EOB-DTPA in different populations.

Table 1: Pharmacokinetic Parameters of Gd-**EOB-DTPA** in Healthy vs. Renally Impaired Subjects



Parameter	Healthy Control Group	Moderate Renal Impairment (Creatinine Clearance 30-50 mL/min)	End-Stage Renal Failure (ESRF)
Terminal Half-life (t½)	1.8 ± 0.2 hours[2]	Not significantly different from control[2]	20.0 ± 7.0 hours[2] (approx. 12-fold longer than control[3])
Total Clearance (Cltot)	209 ± 37 mL/min[2]	Not significantly different from control[2]	Reduced to 17% of control[3]
Area Under the Curve (AUC)	N/A	N/A	5.6-fold higher than control[3]

Table 2: Excretion of Gd-EOB-DTPA in Healthy Subjects vs. Patients with Hepatic Impairment

Excretion Route	Healthy Control Group	Patients with Hepatic Impairment (High Bilirubin >3 mg/dL)
Urinary Excretion	48% of administered dose[2]	72% to 96% of administered dose[2]
Fecal Excretion	N/A	Decreased[2]

# **Experimental Protocols**

Typical Clinical Study Design for Pharmacokinetic Assessment

A representative study to determine the pharmacokinetics of Gd-**EOB-DTPA** in patients with renal impairment would typically follow this protocol:

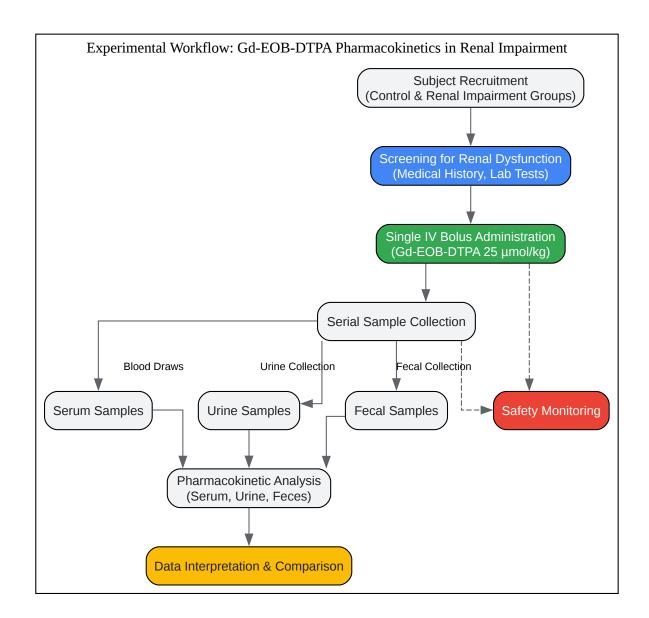
- Study Design: A single-center, open-label, parallel-group study is often employed[2].
- Subject Recruitment:



- Cohorts of patients with varying degrees of renal impairment (e.g., moderate, end-stage)
   are recruited.
- A control group of healthy subjects matched for age, gender, and weight is included for comparison[2].
- All patients should be screened for renal dysfunction by obtaining a medical history and/or laboratory tests prior to administration[4].
- Dosing: A single intravenous bolus of Gd-EOB-DTPA is administered. A common dose is 25 µmol/kg body weight[2].
- Sample Collection:
  - Serum: Blood samples are collected at predetermined time points before and after the administration of Gd-EOB-DTPA to analyze its concentration over time[2].
  - Urine and Feces: Samples of urine and feces are collected to quantify the amount of Gd-EOB-DTPA excreted through renal and hepatobiliary pathways[2].
- Pharmacokinetic Analysis: The collected samples are analyzed to determine key
  pharmacokinetic parameters such as clearance, volume of distribution, elimination half-life,
  and the percentage of the dose excreted via each route. An open two-compartment model
  can be used for analysis[7].
- Safety Assessment: The safety of the contrast agent is monitored by tracking adverse events, laboratory values, vital signs, and other relevant clinical parameters[2].

#### **Visualizations**





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Caption: Workflow for a clinical study on Gd-EOB-DTPA pharmacokinetics.



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